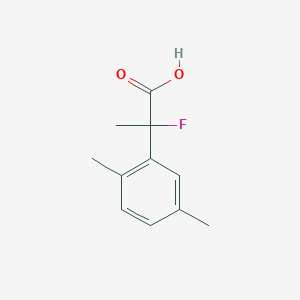
2-(2,5-Dimethylphenyl)-2-fluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylphenyl)-2-fluoropropanoic acid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids This compound is characterized by the presence of a fluorine atom attached to the propanoic acid moiety and two methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-2-fluoropropanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with a fluorinated acyl chloride, followed by hydrolysis to yield the desired carboxylic acid . Another approach includes the use of Grignard reagents, where 2,5-dimethylphenylmagnesium bromide reacts with a fluorinated ester to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-2-fluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-2-fluoropropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. This interaction can modulate various biological processes, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylphenyl)propanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoropropanoic acid: Lacks the aromatic ring, leading to distinct reactivity and applications.
2-(2,5-Dimethylphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
Uniqueness
The presence of both the fluorine atom and the 2,5-dimethylphenyl group in 2-(2,5-Dimethylphenyl)-2-fluoropropanoic acid imparts unique chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-2-fluoropropanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-7-4-5-8(2)9(6-7)11(3,12)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
TYRIJVDFNBHZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


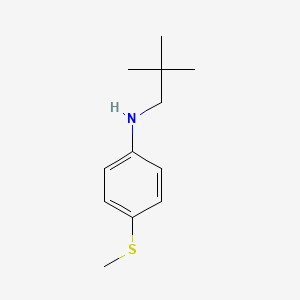

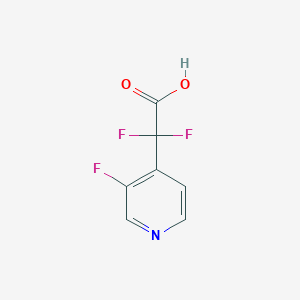
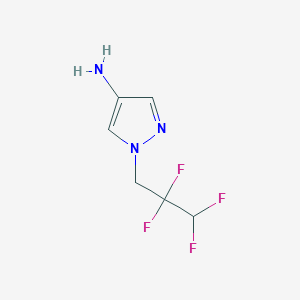
![4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl chloride](/img/structure/B13303179.png)
amine](/img/structure/B13303181.png)
![3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13303196.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13303199.png)
amine](/img/structure/B13303201.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303206.png)

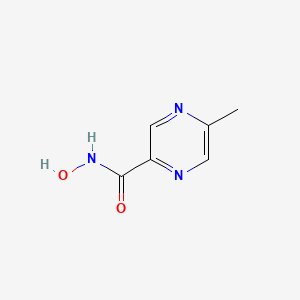
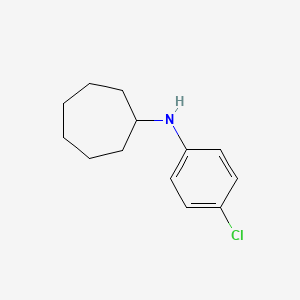
amine](/img/structure/B13303233.png)
